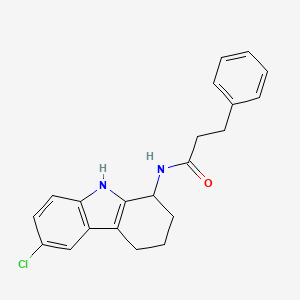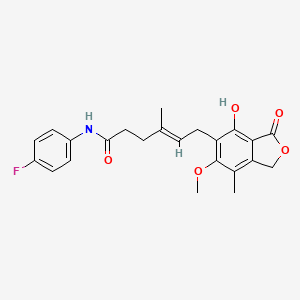
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolylamine , is a chemical compound with the following structure:
Structure: C13H14ClN3O
Preparation Methods
The efficient asymmetric synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves a key step an : The efficient asymmetric synthesis of this compound involves a key step: an asymmetric reductive amination directed by chiral (phenyl)ethylamines. This method yields up to 96% disastereoselectivity . Unfortunately, detailed industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
- Reductive amination : As mentioned earlier, this is a crucial step in its synthesis.
- Oxidation and reduction reactions.
- Substitution reactions with appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include intermediates for further functionalization or bioactivity.
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide finds applications in:
- Medicinal chemistry : It may serve as a lead compound for drug development.
- Biological research : Investigating its effects on cellular processes.
- Industry : Potential use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are needed to elucidate this fully.
Properties
Molecular Formula |
C21H21ClN2O |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H21ClN2O/c22-15-10-11-18-17(13-15)16-7-4-8-19(21(16)24-18)23-20(25)12-9-14-5-2-1-3-6-14/h1-3,5-6,10-11,13,19,24H,4,7-9,12H2,(H,23,25) |
InChI Key |
XENCPAJTHGHZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003602.png)

![1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide](/img/structure/B11003611.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide](/img/structure/B11003614.png)
![6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B11003622.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11003629.png)
![{1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11003638.png)
![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11003642.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide](/img/structure/B11003645.png)
![(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B11003650.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B11003656.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003664.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B11003672.png)
![methyl 4-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11003675.png)
